Benzofuran-5-boronic acid
Overview
Description
Benzofuran-5-boronic acid is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is particularly notable for its applications in organic synthesis, especially in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Benzofuran-5-boronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The primary targets of this compound are the organic groups involved in this reaction .
Mode of Action
In the Suzuki-Miyaura coupling reaction, the mode of action of this compound involves its interaction with a palladium catalyst and organic groups . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium is oxidized as it forms a new bond with an electrophilic organic group . In the transmetalation step, a nucleophilic organic group is transferred from boron (in the form of the boronic acid) to palladium .
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzofuran-5-boronic acid can be synthesized through various methods. One common approach involves the borylation of benzofuran derivatives. This can be achieved using palladium-catalyzed cross-coupling reactions where benzofuran is reacted with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically occurs under mild conditions and yields the desired boronic acid derivative.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale borylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-5-boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction involving this compound.
Oxidation and Reduction: this compound can be oxidized to form benzofuran-5-carboxylic acid or reduced to form benzofuran derivatives with different functional groups.
Substitution Reactions: It can participate in electrophilic and nucleophilic substitution reactions, leading to various substituted benzofuran derivatives.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Major Products Formed:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Benzofuran Derivatives: Formed through oxidation, reduction, and substitution reactions.
Scientific Research Applications
Benzofuran-5-boronic acid has a wide range of applications in scientific research:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for the development of new drugs.
Medicinal Chemistry: Benzofuran derivatives have shown potential as antimicrobial, anticancer, and antiviral agents.
Material Science: Used in the development of organic electronic materials and polymers.
Biological Research: Investigated for its potential biological activities and interactions with various biomolecules.
Comparison with Similar Compounds
Benzofuran-2-boronic acid: Another boronic acid derivative of benzofuran, used in similar coupling reactions.
Benzothiophene-5-boronic acid: A sulfur analog of benzofuran-5-boronic acid, used in similar synthetic applications.
Furan-2-boronic acid: A simpler analog with a furan ring instead of a benzofuran ring, used in organic synthesis.
Uniqueness: this compound is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its fused benzene and furan ring system provides a versatile scaffold for the development of new compounds with potential therapeutic applications .
Properties
IUPAC Name |
1-benzofuran-5-ylboronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BO3/c10-9(11)7-1-2-8-6(5-7)3-4-12-8/h1-5,10-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXQQAYIAJRORT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)OC=C2)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20400725 | |
Record name | Benzofuran-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331834-13-0 | |
Record name | Benzofuran-5-boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20400725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzo[b]furan-5-boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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